4-Ethylbenzene-1,2-diamine

Descripción

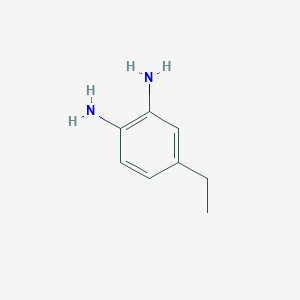

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJMDQBRKBPHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494947 | |

| Record name | 4-Ethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-38-5 | |

| Record name | 4-Ethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethylbenzene 1,2 Diamine

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely employed method for the reduction of nitro compounds due to its high efficiency, atom economy, and environmental friendliness. rsc.org This process involves the use of molecular hydrogen in the presence of a metal catalyst.

Hydrogenation of 4-Ethyl-2-nitroaniline (B1295676) Precursor

The direct precursor for the synthesis of 4-Ethylbenzene-1,2-diamine via this route is 4-Ethyl-2-nitroaniline. In a typical procedure, the nitroaniline precursor is dissolved in a suitable organic solvent, and the catalyst is added to this solution. The mixture is then subjected to a hydrogen atmosphere under controlled temperature and pressure to facilitate the reduction of the nitro group (-NO₂) to an amine group (-NH₂).

Catalyst Systems and Optimization

Palladium on carbon (Pd/C) is a benchmark catalyst for the hydrogenation of nitroaromatic compounds. masterorganicchemistry.comresearchgate.net The effectiveness of the catalyst is a critical factor influencing the reaction's success. Key characteristics for an efficient hydrogenation catalyst include small palladium particle size and a uniform, high-dispersion distribution of these particles on the carbon support. researchgate.net

Recent research has focused on optimizing these catalyst systems to achieve higher activity under milder conditions. rsc.org For instance, the development of nitrogen-doped carbon-supported palladium (Pd/CN) catalysts has been shown to efficiently catalyze the hydrogenation of nitroaromatics at room temperature and atmospheric hydrogen pressure. rsc.org The nitrogen-rich support material provides abundant anchoring sites for the palladium nanoparticles, which is believed to be key to their high activity under such mild conditions. rsc.org Besides palladium, other metals like platinum and nickel supported on carbon are also effective for this transformation. masterorganicchemistry.com

Reaction Conditions and Process Parameters for High Yields

Achieving high yields of this compound requires careful control of reaction parameters. The process typically involves dissolving 4-Ethyl-2-nitroaniline in a solvent such as ethanol (B145695). chemicalbook.com The reaction is then carried out in a specialized apparatus, like a Parr hydrogenator, under hydrogen gas pressure.

Specific conditions can vary, but pressures in the range of 25–50 psi and temperatures between 25°C and 80°C are commonly reported. The reaction time is typically a few hours, after which the catalyst is removed by filtration through a medium like Celite. The solvent is then evaporated under reduced pressure to yield the final product, often as a brown solid or oil, with reported yields reaching up to 100%. chemicalbook.com

Table 1: Catalytic Hydrogenation of 4-Ethyl-2-nitroaniline

| Parameter | Value/Condition | Source(s) |

| Precursor | 4-Ethyl-2-nitroaniline | chemicalbook.com |

| Catalyst | 10% Palladium on Carbon (Pd/C) | chemicalbook.com |

| Solvent | Ethanol (EtOH) | chemicalbook.com |

| H₂ Pressure | 25-50 psi | chemicalbook.com |

| Temperature | 25-80 °C | |

| Reaction Time | 2-6 hours | |

| Yield | up to 100% | chemicalbook.com |

Chemical Reduction Strategies

Chemical reduction offers an alternative to catalytic hydrogenation and often utilizes easily oxidized metals in an acidic medium.

Iron/Hydrochloric Acid Reduction Method

The reduction of aromatic nitro compounds using iron metal in the presence of hydrochloric acid is a classic and reliable method known as the Bechamp reduction. masterorganicchemistry.comvedantu.comresearchgate.net This process is highly effective for converting nitroarenes to primary amines. The reaction mechanism involves the adsorption of the nitro compound onto the surface of the iron catalyst. researchgate.net

A significant advantage of this method is its cost-effectiveness. The reaction generates iron(II) chloride (FeCl₂), which gets hydrolyzed in the reaction medium, releasing hydrochloric acid. doubtnut.com This in-situ acid regeneration means that only a small, catalytic amount of HCl is required to initiate and sustain the reaction, making the process economically favorable for large-scale production. doubtnut.com

Comparative Analysis with Other Reducing Agents

While the iron/hydrochloric acid system is widely used, other reducing agents can also effect the transformation of a nitro group to an amine.

Other Metals in Acid: Besides iron, other readily oxidized metals such as tin (Sn) and zinc (Zn) in the presence of an acid like HCl are also effective for this reduction. masterorganicchemistry.com

Catalytic Hydrogenation: This method stands as the primary alternative to chemical reduction. It is often considered "greener" as it avoids the use of large quantities of metal and acid, but may require more specialized equipment to handle hydrogen gas under pressure. rsc.orgvedantu.com

Other Chemical Reductants: Reagents like lithium aluminum hydride (LiAlH₄) can also reduce aromatic nitro groups. However, their reactivity can sometimes lead to the formation of side products, such as azobenzenes, depending on the specific substrate and reaction conditions. masterorganicchemistry.com

The choice between these methods often depends on factors like cost, scale, available equipment, and the desired selectivity for a particular substrate.

Table 2: Comparison of Reduction Methods for Aromatic Nitro Compounds

| Reducing Agent/Method | Key Characteristics | Source(s) |

| Iron (Fe) / Hydrochloric Acid (HCl) | Cost-effective; requires only a small amount of initial acid due to in-situ regeneration. A classic, reliable method. | masterorganicchemistry.comdoubtnut.com |

| Tin (Sn) or Zinc (Zn) / Acid | Effective alternative metals to iron for the same type of reduction. | masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | High efficiency, clean reaction with high atom economy. Avoids metal/acid waste but requires pressure equipment. | rsc.orgmasterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent, but can sometimes lead to different products like azobenzenes. | masterorganicchemistry.com |

Specialized and Advanced Synthesis Techniques

Rhodium(II) Diazidation Method

A novel and regioselective approach to synthesizing this compound involves a rhodium(II)-catalyzed diazidation of 4-ethylstyrene. This method offers a distinct advantage by circumventing traditional nitration pathways. The process begins with the diazidation of the substrate using a rhodium(II) catalyst, such as Rh₂(esp)₂, in the presence of an azide (B81097) source. This is followed by a reduction step to yield the final diamine product.

The reaction is typically carried out at room temperature (approximately 25°C) in a solvent like 1,2-dichloroethane. While this method provides good regioselectivity, it necessitates stringent anhydrous conditions to be effective. The yield for this process generally falls within the range of 75-85%.

Continuous-Flow Synthesis Systems for Industrial Relevance

For industrial applications, continuous-flow synthesis has emerged as a highly efficient and scalable method for producing this compound. acsgcipr.org This technique offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. mit.edusnu.edu.in

In a typical continuous-flow setup, the synthesis is conducted in a fixed-bed reactor containing a catalyst, often palladium on alumina (B75360) (Pd/Al₂O₃). The reaction is carried out under elevated temperature (100–150°C) and pressure (100–200 psi H₂), with a residence time of less than one hour. This method consistently achieves high yields of over 95% and a purity of 99%. The adoption of continuous-flow systems aligns with the principles of green chemistry by enabling more efficient and sustainable reactions. snu.edu.in

Comparative Evaluation of Synthetic Routes

The selection of a synthetic route for this compound depends on various factors, including the desired scale of production, purity requirements, and cost considerations.

Analysis of Reaction Yields and Purity Profiles

Different synthetic methods for this compound present varying yields and purity levels. The continuous-flow hydrogenation method stands out with yields exceeding 95% and purity reaching 99%. The rhodium(II) diazidation method, while more specialized, provides yields between 75% and 85% with a purity of 95-97%. Other methods, such as the reduction of 4-ethyl-2-nitroaniline using iron powder and hydrochloric acid, result in yields of 80-88%.

Table 1: Comparison of Synthetic Methods for this compound

| Synthetic Method | Yield (%) | Purity (%) |

|---|---|---|

| Continuous-Flow Hydrogenation | >95 | 99 |

| Rhodium(II) Diazidation | 75–85 | 95–97 |

| Fe/HCl Reduction | 80–88 | 90–92 |

| Catalytic Hydrogenation (Batch) | 90–96 | 98–99 |

Scalability and Efficiency in Laboratory and Industrial Contexts

The scalability of a synthetic method is a crucial factor in its practical application. For large-scale industrial production, continuous-flow systems are highly favored due to their efficiency, safety, and ability to produce large quantities of the compound with high purity. Catalytic hydrogenation in a batch process is also a highly scalable method.

The rhodium(II) diazidation method, while offering excellent regioselectivity, is better suited for specialized, smaller-scale laboratory applications where precise control over the molecular structure is paramount. The Fe/HCl reduction method, while effective, is often considered a more traditional approach and may be less efficient for large-scale industrial production compared to continuous-flow systems.

Chemical Reactivity and Derivatization of 4 Ethylbenzene 1,2 Diamine

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) reactions are fundamental to the derivatization of 4-Ethylbenzene-1,2-diamine. The rate and regioselectivity of these reactions are dictated by the directing effects of the substituents already present on the benzene (B151609) ring.

Regioselectivity and Directing Effects of Amino Groups

The benzene ring of this compound is highly activated towards electrophilic attack due to the presence of three electron-donating groups: two amino (-NH₂) groups and one ethyl (-CH₂CH₃) group. lumenlearning.comlibretexts.org Both amino and alkyl groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org

The directing effect of these substituents determines the position of the incoming electrophile.

Amino Groups (-NH₂): The two amino groups at positions 1 and 2 are powerful activating groups. They donate electron density to the ring primarily through a strong +R (resonance) effect, which outweighs their -I (inductive) effect. libretexts.org This donation of electron density via resonance stabilizes the carbocation intermediate (the arenium ion) formed during the substitution. libretexts.org Substituents with lone pairs adjacent to the ring, like amino groups, are ortho- and para-directors. lumenlearning.comlibretexts.org

The amino group at C1 directs incoming electrophiles to the ortho position (C6) and the para position (C4, which is already substituted by the ethyl group).

The amino group at C2 directs incoming electrophiles to its ortho position (C3) and its para position (C5).

Ethyl Group (-CH₂CH₃): The ethyl group at position 4 is a weakly activating group that directs incoming electrophiles to the ortho and para positions. lumenlearning.com It activates the ring through a +I (inductive) effect. It directs to its ortho positions (C3 and C5) and its para position (C1, which is already substituted).

The combined influence of these three groups results in strong, cooperative activation of the remaining unsubstituted positions on the ring: C3, C5, and C6. Therefore, electrophilic substitution on this compound is expected to yield a mixture of products with substitution occurring at these positions. The precise ratio of these regioisomers can be influenced by steric hindrance and the specific reaction conditions.

Synthesis of Halogenated and Nitrated Derivatives

The high nucleophilicity of the this compound ring allows for the synthesis of various derivatives, including halogenated and nitrated compounds, under controlled conditions.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using standard electrophilic halogenating agents. Given the activated nature of the substrate, these reactions can often proceed under mild conditions. For instance, bromination can be carried out using bromine (Br₂) with or without a Lewis acid catalyst. The substitution will occur at the activated 3, 5, and 6 positions.

Nitration: Nitration involves the introduction of a nitro group (-NO₂) and is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. researchgate.net Due to the high reactivity of the diamine, the reaction conditions must be carefully controlled to prevent over-nitration and oxidative side reactions. The amino groups are basic and will be protonated under the strongly acidic conditions of nitration, which converts them into deactivating, meta-directing ammonium (B1175870) (-NH₃⁺) groups. This change in directing effect must be considered for predicting the product outcome. An alternative is to protect the amino groups, for example, by acylation, before carrying out the nitration.

| Reaction Type | Typical Reagents | Expected Product Type |

|---|---|---|

| Halogenation (Bromination) | Br₂ / FeBr₃ or Br₂ alone | Bromo-4-ethylbenzene-1,2-diamine |

| Halogenation (Chlorination) | Cl₂ / FeCl₃ or AlCl₃ | Chloro-4-ethylbenzene-1,2-diamine |

| Nitration | HNO₃ / H₂SO₄ (often with protection of amino groups) | Nitro-4-ethylbenzene-1,2-diamine |

Oxidation Pathways and Products

The electron-rich nature of this compound makes it susceptible to oxidation, leading to the formation of quinone-type structures. The oxidation can target either the aromatic ring itself or the ethyl side chain, depending on the oxidant and reaction conditions.

Formation of Corresponding Quinones and Oxidized Derivatives

The oxidation of 1,2-diaminobenzenes is a known method for preparing quinone diimines and, upon subsequent hydrolysis, ortho-quinones. wikipedia.orgabo.fi When this compound is treated with an appropriate oxidizing agent, it is expected to yield 4-ethyl-1,2-benzoquinone diimine. This species can be unstable and may hydrolyze in the presence of water to form 4-ethyl-1,2-benzoquinone. These quinoidal compounds are highly reactive electrophiles themselves and can participate in further reactions. researchgate.net

Investigation of Oxidizing Agents and Mechanisms (e.g., KMnO₄, CrO₃)

Several strong oxidizing agents can be employed to effect the transformation of this compound.

Potassium Permanganate (KMnO₄): KMnO₄ is a powerful and versatile oxidizing agent capable of oxidizing a wide range of organic functional groups. libretexts.org In the context of this compound, KMnO₄ can oxidize the diamino-substituted ring to the corresponding ortho-quinone derivative. The mechanism involves the manganese (VII) species abstracting electrons from the electron-rich aromatic system. Under harsh conditions (e.g., heat), KMnO₄ is also known to oxidatively cleave the entire alkyl side chain of alkylbenzenes at the benzylic position, provided a benzylic hydrogen is present, to yield a carboxylic acid. masterorganicchemistry.comyoutube.com This would result in the formation of a dicarboxydiaminobenzene derivative if the ring itself is not degraded.

Chromium Trioxide (CrO₃): Chromium trioxide, often used to generate chromic acid (H₂CrO₄) in aqueous acid, is another strong oxidizing agent. libretexts.org It can oxidize 1,2-diamines to the corresponding quinone derivatives. The mechanism involves the formation of a chromate (B82759) ester intermediate followed by electron transfer and elimination steps. As with permanganate, the reaction conditions must be controlled to achieve the desired transformation without causing unwanted side reactions or degradation of the molecule.

| Oxidizing Agent | Typical Conditions | Primary Product from Ring Oxidation | Potential Side-Chain Oxidation Product |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Mild, controlled temperature | 4-Ethyl-1,2-benzoquinone | - |

| Potassium Permanganate (KMnO₄) | Harsh (e.g., heat, basic) | Potential ring cleavage | 3,4-Diaminobenzoic acid |

| Chromium Trioxide (CrO₃) / H₂SO₄ | Aqueous acid | 4-Ethyl-1,2-benzoquinone | Potential side-chain oxidation |

Reduction Reactions of the Aromatic Ring

While the benzene ring is known for its stability, it can be reduced to a cyclohexane (B81311) ring under specific, typically forcing, conditions. Aromatic rings are generally inert to catalytic hydrogenation under conditions that readily reduce alkene double bonds. libretexts.org

To achieve the reduction of the aromatic ring in this compound, more rigorous methods are required. This typically involves catalytic hydrogenation at high pressures and temperatures. Catalysts such as platinum (Pt) or rhodium on carbon (Rh/C) are effective for this transformation. libretexts.org The reaction would involve the addition of three equivalents of hydrogen gas (H₂) across the three double bonds of the benzene ring, resulting in the formation of 4-Ethylcyclohexane-1,2-diamine . Another approach is the Birch reduction, which uses an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol, though this method yields a non-conjugated diene (a cyclohexadiene) rather than the fully saturated cyclohexane. libretexts.org More recently, advanced catalysts like ruthenium supported on graphitic carbon nitride (Ru/g-C₃N₄) have been developed for the efficient hydrogenation of aromatic diamines. dtu.dk

Heterocyclic Compound Synthesis via Cyclocondensation

The presence of two adjacent amino groups makes this compound an excellent precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions. This involves the reaction of the diamine with a bifunctional electrophile, leading to the formation of a new ring system.

A prominent reaction of this compound is its conversion to 2-substituted benzimidazole (B57391) derivatives. This is typically achieved by condensation with carboxylic acids or their derivatives (such as esters, acid chlorides, or nitriles), or with aldehydes. researchgate.netmdpi.comrsc.org

When reacting with a carboxylic acid, the reaction often requires heat and sometimes an acid catalyst to facilitate the dehydration process. mdpi.com The reaction with aldehydes can proceed under milder conditions and may be catalyzed by various reagents, including metal salts or even under catalyst-free conditions in certain solvents. mdpi.com The ethyl group at the 4-position of the benzimidazole ring influences the electronic properties and solubility of the resulting molecule. rsc.org

The general reaction scheme involves the initial formation of a mono-acylated or mono-aminated intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable benzimidazole ring. The nature of the substituent at the 2-position of the benzimidazole is determined by the carboxylic acid or aldehyde used in the reaction.

This compound readily reacts with aldehydes and ketones to form Schiff bases, which are compounds containing a C=N double bond (azomethine group). erpublications.commocedes.orgresearchgate.net When reacted with a monocarbonyl compound, a mixture of mono- and di-substituted Schiff bases can be formed. However, reaction with a dicarbonyl compound or two equivalents of a monocarbonyl compound can lead to the formation of tetradentate Schiff base ligands.

The formation of Schiff bases is a reversible condensation reaction and is often catalyzed by a small amount of acid or base. erpublications.com The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. sci-hub.se The stability of the resulting Schiff base can be influenced by the steric and electronic effects of the substituents on both the diamine and the carbonyl compound. researchgate.net These Schiff bases are important as intermediates in organic synthesis and as ligands in coordination chemistry, capable of forming stable complexes with various metal ions. erpublications.comresearchgate.netacs.org

This compound can be a precursor for the synthesis of benzotriazole (B28993) analogues. Specifically, the reaction of o-phenylenediamines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid like acetic acid or hydrochloric acid, leads to the formation of benzotriazole. scribd.compharmacyinfoline.comgsconlinepress.comorgsyn.org

This reaction proceeds through the diazotization of one of the amino groups to form a diazonium salt. This intermediate then undergoes a spontaneous intramolecular cyclization, where the remaining amino group attacks the diazonium group, leading to the formation of the stable triazole ring fused to the benzene ring. scribd.comgsconlinepress.com The resulting product would be 5-ethyl-1H-benzotriazole. This type of reaction represents an intramolecular cycloaddition pathway.

Table 2: Synthesis of 5-Ethyl-1H-benzotriazole from this compound

| Reactants | Reagents | Product | Reaction Type | Source(s) |

| This compound | Sodium Nitrite, Acetic Acid | 5-Ethyl-1H-benzotriazole | Diazotization, Intramolecular Cyclization | scribd.compharmacyinfoline.comgsconlinepress.com |

Exploration of Structure-Reactivity Relationships in Derivatives

The reactivity and properties of the derivatives of this compound are significantly influenced by the nature of the substituents on the heterocyclic ring and the benzene ring. The ethyl group at the 4-position of the original diamine plays a crucial role in these relationships.

For Schiff base derivatives, the ethyl group can exert both electronic and steric effects. researchgate.net Electronically, it can modulate the electron density at the azomethine nitrogen, which in turn affects its coordination properties with metal ions. Sterically, the ethyl group can influence the conformation of the ligand and the geometry of the resulting metal complexes. acs.org

The exploration of these structure-reactivity relationships is crucial for the rational design of new derivatives of this compound with tailored chemical and physical properties for specific applications.

Coordination Chemistry of 4 Ethylbenzene 1,2 Diamine and Its Metal Complexes

Ligand Properties and Coordination Modes

4-Ethylbenzene-1,2-diamine is a derivative of benzene (B151609) containing two amine functional groups (-NH₂) at adjacent positions (1 and 2) and an ethyl group (-CH₂CH₃) at the 4-position. The presence of the two proximate amine groups allows the molecule to function as a bidentate ligand in coordination chemistry. wikipedia.orglibretexts.org A bidentate ligand is a type of chelating agent that can form two bonds to a central metal ion, effectively creating a ring structure known as a chelate ring. libretexts.org In the case of this compound, the two nitrogen atoms of the amine groups each possess a lone pair of electrons that can be donated to a transition metal cation, forming coordinate covalent bonds. wikipedia.org This chelation results in the formation of a stable five-membered ring, which includes the metal center and the two nitrogen atoms and two carbon atoms of the benzene ring.

The ability of diamines like this compound to act as bidentate ligands leads to the formation of stable complexes with a variety of transition metals, such as cobalt(II), nickel(II), and copper(II). nih.gov The formation of these chelate complexes is often thermodynamically favored over the coordination of two separate monodentate amine ligands, an observation known as the chelate effect. This enhanced stability is a key feature of its coordination chemistry.

Table 1: Coordination Properties of this compound

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Classification | Bidentate Chelating Ligand libretexts.org |

| Donor Atoms | Two Nitrogen atoms from the amine groups |

| Common Metal Partners | Cobalt(II), Nickel(II), Copper(II) nih.gov |

| Coordination Geometry | Can form various geometries, including octahedral and tetrahedral, depending on the metal and other ligands. avinuty.ac.in |

The ethyl group at the 4-position of the benzene ring, while not directly involved in coordination, exerts an influence on the chelation properties of this compound. This influence is primarily electronic and steric in nature. Electronically, the ethyl group is an electron-donating group. This property can increase the electron density on the benzene ring and, by extension, on the nitrogen atoms of the amine groups. Enhanced electron density on the nitrogen donors can lead to stronger coordinate bonds with the metal center, thereby increasing the stability of the resulting metal complex.

Synthesis and Characterization of Coordination Complexes

The synthesis of coordination complexes involving this compound typically involves the reaction of the ligand with a suitable transition metal salt in an appropriate solvent. For the formation of a cobalt(II) complex, a common method is to dissolve this compound in an alcoholic solvent, such as ethanol (B145695) or methanol, and then add a solution of a cobalt(II) salt, like cobalt(II) chloride or cobalt(II) nitrate, also dissolved in an alcohol. researchgate.net The reaction mixture is often stirred at room temperature or gently heated to facilitate the complex formation. ijcce.ac.ir The resulting metal complex may precipitate out of the solution upon formation or can be isolated by controlled evaporation of the solvent. researchgate.net The stoichiometry of the reaction, i.e., the molar ratio of the metal salt to the ligand, can be adjusted to control the number of ligands that coordinate to the metal center, leading to complexes with different metal-to-ligand ratios, such as 1:1 or 1:2. researchgate.net Cobalt(II) is known to form stable complexes with both octahedral and tetrahedral geometries. avinuty.ac.in

Other spectroscopic methods, such as infrared (IR) spectroscopy, can provide evidence of coordination. For example, a shift in the stretching frequency of the N-H bonds in the IR spectrum of the complex compared to the free ligand indicates the involvement of the amine groups in bonding to the metal ion. ijcce.ac.ir

Table 2: Hypothetical X-ray Diffraction Data for a [Co(this compound)₂Cl₂] Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Co-N Bond Length (Å) | ~2.15 Å |

| Co-Cl Bond Length (Å) | ~2.25 Å |

| N-Co-N Angle (°) | ~85° |

| Coordination Geometry | Distorted Octahedral |

Supramolecular Interactions and Host-Guest Chemistry

Beyond the primary coordination bonds, the metal complexes of this compound can engage in a variety of supramolecular interactions. These non-covalent forces, which include hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in the organization of the complexes in the solid state, leading to the formation of extended supramolecular architectures. mdpi.comthno.org The amine groups of the coordinated ligand can act as hydrogen bond donors, forming hydrogen bonds with counter-ions or solvent molecules present in the crystal lattice. The aromatic benzene ring of the ligand can participate in π-π stacking interactions with adjacent complexes, further stabilizing the crystal structure.

In the context of host-guest chemistry, molecules with specific cavities or recognition sites can selectively bind other molecules, known as guests. mdpi.comnih.gov Porous supramolecular networks can be designed to trap guest molecules of specific sizes and shapes. mdpi.com Ethylbenzene (B125841) itself is known to act as a guest molecule in certain host-guest systems. rsc.org While this compound is more likely to act as a building block for a host framework through coordination, its structural features—the aromatic ring and the functional amine groups—provide the potential for it to participate in host-guest interactions. The ethyl group can influence the size and shape of any potential cavity within a supramolecular assembly, thereby affecting its selectivity for guest molecules. nih.gov The study of these interactions is fundamental to the development of new materials with applications in areas such as molecular recognition and separation science. rsc.org

Assembly of Coordination Entities and Frameworks

The assembly of coordination entities and frameworks from molecular building blocks is a cornerstone of supramolecular chemistry and materials science. In the case of this compound, its structure is conducive to the formation of both discrete coordination complexes and extended metal-organic frameworks (MOFs). The two amine functionalities can coordinate to a single metal center, forming a stable five-membered chelate ring. This mode of binding is common for 1,2-diamines and is a fundamental aspect of their coordination chemistry.

The nature of the resulting architecture is highly dependent on the coordination geometry of the metal ion, the metal-to-ligand ratio, and the reaction conditions. For instance, with metal ions that favor a tetrahedral or square planar geometry, the formation of simple mononuclear complexes of the type [M(this compound)₂]ⁿ⁺ is plausible. In these complexes, two ligands would satisfy the coordination sphere of the metal.

However, the true potential of this compound lies in its ability to act as a building block for larger, more complex structures. When combined with metal ions that can accommodate higher coordination numbers or with ancillary ligands that can bridge between metal centers, extended one-, two-, or three-dimensional frameworks can be constructed. The ethyl group on the benzene ring can play a crucial role in directing the self-assembly process through van der Waals interactions, influencing the porosity and dimensionality of the resulting framework.

The principles of reticular chemistry, which guide the synthesis of MOFs, can be applied to this compound. By carefully selecting metal nodes and potentially other organic linkers, it is possible to design frameworks with specific topologies and pore sizes. For example, the use of paddle-wheel binuclear metal units, common in MOF chemistry, could lead to the formation of 2D layered structures that are pillared by the diamine ligand. The ethyl groups would then decorate the pores of the framework, influencing their hydrophobicity and their affinity for certain guest molecules.

The table below summarizes the potential coordination modes and resulting structures with this compound.

| Metal Ion Geometry | Potential Coordination Entity/Framework | Key Influencing Factors |

| Tetrahedral | Discrete [M(diamine)₂]ⁿ⁺ complexes | Metal-to-ligand ratio, nature of the counter-ion |

| Square Planar | Discrete [M(diamine)₂]ⁿ⁺ complexes | Metal-to-ligand ratio, solvent system |

| Octahedral | Mononuclear [M(diamine)₃]ⁿ⁺ or extended frameworks | Presence of bridging ancillary ligands, reaction temperature and pressure |

Applications in Selective Molecular Recognition (e.g., for xylene isomers using related diamines)

One of the most promising applications for coordination complexes and frameworks derived from diamine ligands is in the area of selective molecular recognition. The separation of structurally similar molecules, such as xylene isomers (ortho-, meta-, and para-xylene), is a significant challenge in the chemical industry due to their nearly identical boiling points. Metal-organic frameworks and other porous materials have shown great potential in addressing this challenge through selective adsorption based on subtle differences in the size and shape of the guest molecules. researchgate.net

While specific studies on this compound for xylene separation are not extensively documented, the principles derived from related systems are directly applicable. The key to selective molecular recognition lies in the creation of a host environment (the coordination framework) that exhibits a specific affinity for one type of guest molecule over others. This is often achieved by tailoring the size, shape, and chemical functionality of the pores within the material.

The ethyl group of this compound can play a significant role in this context. When incorporated into a coordination framework, these ethyl groups would protrude into the pores, creating a specific steric and electronic environment. This can lead to a "shape-selective" or "size-exclusive" binding effect. For instance, a framework constructed with this ligand might have pores that are optimally sized to accommodate p-xylene, the most linear of the three isomers, while excluding the bulkier o-xylene (B151617) and m-xylene.

Research on related diamine ligands has demonstrated the feasibility of this approach. For example, flexible MOFs have been shown to exhibit "framework breathing," where the framework expands or contracts in response to the presence of specific guest molecules. researchgate.net This dynamic behavior can be exploited for highly selective separations. It is conceivable that a framework built with this compound could exhibit similar guest-responsive behavior, triggered by the interactions between the xylene isomers and the ethyl groups within the pores.

The table below illustrates the binding affinities of a hypothetical molecular capsule (MC) formed from a related diamine ligand with xylene isomers and ethylbenzene, showcasing the potential for selective recognition. nih.govacs.org

| Guest Molecule | Binding Constant (Kₐ, M⁻¹) |

| o-Xylene (OX) | 3.16 × 10³ |

| m-Xylene (MX) | 2.05 × 10³ |

| p-Xylene (PX) | 1.20 × 10³ |

| Ethylbenzene (EB) | 1.30 × 10³ |

Data is illustrative and based on a related molecular capsule system. nih.govacs.org

In this example, the host exhibits a preference for o-xylene. By modifying the ligand, for instance by using this compound, the size and shape of the cavity could be altered to favor a different isomer. The ethyl group, being slightly larger and more flexible than a methyl group, could introduce subtle yet crucial changes to the pore environment, potentially enhancing the selectivity for a specific xylene isomer.

Biological Activity and Pharmacological Potential of 4 Ethylbenzene 1,2 Diamine and Derivatives

Mechanisms of Biological Action

The biological activities of 4-Ethylbenzene-1,2-diamine and its derivatives are rooted in their distinct chemical structures. The presence of two amino groups and an ethyl substituent on a benzene (B151609) ring allows for a variety of interactions with biological systems.

Hydrogen Bonding and Interactions with Biological Macromolecules (Enzymes, Receptors)

The amino groups of this compound are capable of forming hydrogen bonds with biological macromolecules, including enzymes and receptors. This interaction can be a critical factor in the compound's biological effects. The ethyl group can also contribute to hydrophobic interactions, further influencing the compound's binding affinity and stability at the active sites of proteins.

The formation of hydrogen bonds is a key element in the catalytic activity of many enzymes. For instance, in some metalloenzymes, hydrogen bonding networks in the outer coordination sphere of the metal center play a crucial role in the catalytic process. mdpi.com Similarly, the ability of this compound and its derivatives to form hydrogen bonds can influence the function of target proteins.

Modulation of Protein Activity and Cellular Processes

By binding to enzymes and receptors, this compound can modulate their activity, thereby affecting various cellular processes. The binding can either inhibit or, in some cases, enhance the function of the protein. This modulation of protein activity is a cornerstone of the pharmacological potential of many compounds. For instance, cobalt(III) Schiff base complexes can inhibit zinc-dependent proteins by exchanging their axial ligands with key histidine residues of the target protein. researchgate.net While not a direct example of this compound, this illustrates the principle of how small molecules can modulate protein function.

Involvement in Cellular Redox Reactions and Signaling Pathways

Aromatic diamines can participate in cellular redox reactions. They can be oxidized to form reactive intermediates like quinones. These reactions can influence cellular signaling pathways that are sensitive to the redox state of the cell. For example, the oxidation of compounds like 1,2,4-trihydroxybenzene can produce reactive oxygen species and quinones, which can, in turn, affect cellular processes. cir-safety.org The redox properties of this compound suggest its potential involvement in similar cellular mechanisms.

Participation in Post-Translational Protein Modifications

Post-translational modifications (PTMs) are covalent alterations to proteins after their synthesis and are crucial for regulating protein function, localization, and stability. nih.govebi.ac.uk The amino groups of this compound have the potential to participate in reactions that could lead to the modification of proteins. While direct evidence for its involvement in specific PTMs is not extensively documented, the chemical nature of the diamine functionality suggests this as a possible mechanism of action.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a significant area of research, particularly in the context of neurodegenerative diseases like Alzheimer's.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that break down the neurotransmitter acetylcholine. wikipedia.org Inhibitors of these enzymes are used to treat the symptoms of Alzheimer's disease. heraldopenaccess.uspeerj.com Research has shown that derivatives of benzene-1,2-diamine can act as inhibitors of both AChE and BuChE. uj.edu.pl

A study involving structure-based virtual screening identified several compounds, including a derivative of this compound, as potential BuChE inhibitors. nih.gov The study highlighted a compound, referred to as "Compound 4," which exhibited significant inhibitory activity against BuChE with an IC50 value of 8.3 µM. nih.gov This indicates a strong potential for this class of compounds in the development of new therapies for Alzheimer's disease.

Table 1: Inhibition of Butyrylcholinesterase (BuChE) by Selected Compounds

| Compound | IC50 (µM) for BuChE Inhibition |

|---|---|

| Compound 4 | 8.3 |

| Compound 5 | 32.6 |

| Compound 12 | <100 |

| Compound 26 | <100 |

Data sourced from a study on butyrylcholinesterase inhibitors. nih.gov

Further research into novel benzohydrazides, which share structural similarities with diamine derivatives, also demonstrated dual inhibition of AChE and BuChE, with some compounds showing better or comparable inhibition to the existing drug rivastigmine. researchgate.net This underscores the potential of developing effective cholinesterase inhibitors from this chemical family.

Investigation of Selectivity Ratios Towards Cholinesterases

The selectivity of a compound for inhibiting acetylcholinesterase (AChE) versus butyrylcholinesterase (BuChE) is a critical factor in the development of drugs, particularly for neurodegenerative diseases like Alzheimer's. While specific selectivity ratio data for this compound is not extensively detailed in current literature, the principles of selectivity can be understood from studies on related structures.

The selectivity index (SI) is typically calculated as the ratio of the IC₅₀ value for AChE to the IC₅₀ value for BuChE (SI = IC₅₀ AChE / IC₅₀ BuChE). A higher SI value indicates greater selectivity for BuChE, while a lower value suggests selectivity for AChE.

Studies on benzene-di-N-substituted carbamates, which share a core benzene structure, show that the geometry of substitution (ortho, meta, or para) significantly impacts selectivity. For instance, BuChE tends to prefer para-substituted compounds, whereas AChE shows a preference for both para- and meta-substituted compounds nih.gov. This suggests that the larger active site gorge of BuChE can better accommodate certain molecular shapes compared to the narrower gorge of AChE nih.govnih.gov. For a related compound, 4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine, it has been suggested that it may inhibit both AChE and BuChE, which would be key for enhancing cognitive function in neurodegenerative diseases .

Structure-Activity Relationship (SAR) Analysis for Inhibitory Potency

The structure-activity relationship (SAR) explains how a molecule's chemical structure relates to its biological activity. For cholinesterase inhibitors, several structural features are known to influence potency.

In the context of aromatic amines and diamines, the following principles are generally observed:

Nature of the Amine: The presence and characteristics of the amine groups are fundamental. For many inhibitors, these groups interact with key amino acid residues in the active site of the cholinesterases.

Substituents on the Aromatic Ring: The type and position of substituents on the benzene ring can modulate activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting how it binds to the enzyme. For example, in some series of inhibitors, electron-withdrawing groups have been shown to increase activity heraldopenaccess.us.

Internitrogen Distance: For molecules with two nitrogen centers (bis-cationic), the distance between them is a critical determinant of activity and selectivity, as it must align with the distance between the catalytic and peripheral anionic sites of the enzyme heraldopenaccess.usnih.gov.

While a detailed SAR study focused specifically on this compound derivatives is not prominent, research on benzimidazole (B57391) derivatives, which can be synthesized from o-phenylenediamines, indicates that even small structural changes can lead to moderate differences in inhibitory power against AChE and BuChE biointerfaceresearch.com.

Antioxidant Properties and Oxidative Stress Mitigation

Free Radical Scavenging Mechanisms and Cellular Damage Prevention

This compound demonstrates notable antioxidant activity, which is its ability to neutralize harmful free radicals and mitigate oxidative stress. The primary mechanism behind this capability is its function as a radical scavenger mdpi.com.

Aromatic amines, as a class, are effective antioxidants due to the specific characteristics of their N-H bonds. The antioxidant mechanism proceeds as follows:

Hydrogen Donation: The antioxidant molecule donates a hydrogen atom from one of its amino groups (-NH₂) to a highly reactive free radical, such as an alkyl peroxyl radical (ROO•).

Radical Neutralization: This act of donation neutralizes the reactive radical, converting it into a more stable, non-harmful compound (ROOH) and interrupting a damaging chain reaction mdpi.comnih.gov.

Stabilization of the Antioxidant Radical: The aromatic amine is itself converted into a radical, but this new radical is significantly stabilized by the aromatic ring. The p-π conjugation effect between the benzene ring and the lone pair of electrons on the nitrogen atom weakens the N-H bond, making the hydrogen donation more favorable mdpi.com. The resulting radical is less reactive and does not propagate the oxidative chain reaction researchgate.net.

This process of scavenging free radicals is crucial for preventing cellular damage. Unchecked, free radicals can attack and damage vital biomolecules like lipids, proteins, and DNA, leading to lipid peroxidation and contributing to a variety of disease states nih.govcabidigitallibrary.org. By interrupting these destructive pathways, antioxidants like this compound help protect cells from oxidative injury.

Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

In Vitro Evaluation against Specific Tumor Types (e.g., MCF-7 breast cancer cells)

Research has demonstrated the cytotoxic potential of this compound against human cancer cells. Specifically, its effects have been evaluated against the MCF-7 breast cancer cell line mdpi.com. In these in vitro studies, the compound was shown to successfully induce apoptosis, which is a form of programmed cell death. Apoptosis is a key mechanism by which anti-cancer agents eliminate tumor cells. The ability of a compound to trigger this process in cancer cells is a strong indicator of its potential as a chemotherapeutic agent.

For context, the potency of cytotoxic compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of the cells. While the specific IC₅₀ for this compound on MCF-7 cells is not explicitly stated in the available results, other novel compounds tested against this cell line have shown a wide range of IC₅₀ values, from as low as 2.5 µg/mL to over 300 µM, depending on the compound's structure and mechanism nih.govmdpi.com.

Table 1: Cytotoxic Activity of Various Compounds Against MCF-7 Breast Cancer Cells This table provides context for the range of cytotoxic potencies observed in different chemical agents.

| Compound Class | Specific Compound | IC₅₀ Value | Reference |

|---|---|---|---|

| Organotin | Compound C1 | 2.5 ± 0.50 µg/mL (48h) | nih.gov |

| Diarylthiourea | Compound 4 | 338.33 ± 1.52 µM (24h) | mdpi.com |

| Aromatic Diamine | This compound | Induces apoptosis; concentrations >50 µM cause significant cell death | mdpi.com |

This interactive table allows for sorting and filtering of data.

Dose-Dependent Effects on Cell Death

The cytotoxic effect of this compound on MCF-7 cells is dose-dependent. This means that the extent of cell death increases as the concentration of the compound increases mdpi.com. Studies using Annexin V/PI staining, a method to detect apoptotic cells, confirmed that treatment with increasing concentrations of the compound led to a corresponding increase in apoptosis markers mdpi.com.

A significant level of cell death was observed at concentrations exceeding 50 µM, highlighting a clear concentration threshold for its cytotoxic activity mdpi.com. This dose-dependent relationship is a critical characteristic for a potential therapeutic agent, as it allows for the determination of an effective concentration range. This phenomenon is common among cytotoxic agents, where higher concentrations can shift the mode of cell death, for instance from apoptosis to necrosis.

Neuroprotective Effects and Studies

The nervous system, with its high metabolic rate and lipid-rich composition, is particularly vulnerable to oxidative damage. This has spurred research into compounds with the potential to protect neurons from such insults.

Research has indicated that this compound possesses neuroprotective properties, specifically in shielding neuronal cells from death induced by oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defenses. nih.gov This condition can lead to damage of crucial biomolecules like lipids, proteins, and DNA, ultimately culminating in cellular demise. nih.gov The neuroprotective potential of this compound is linked to its antioxidant activity, which involves scavenging free radicals and mitigating cellular oxidative stress.

Studies on the broader category of ethylbenzene (B125841) have shown it can induce oxidative damage and apoptosis in brain tissues. nih.gov For instance, exposure to ethylbenzene has been observed to increase levels of malondialdehyde (MDA), a marker of lipid peroxidation, while decreasing the activity of acetylcholinesterase (AChE) and the levels of glutathione (B108866) (GSH), a key intracellular antioxidant. nih.gov This highlights the general mechanism by which such compounds can influence oxidative balance within the brain. The protective mechanism of this compound likely involves counteracting these damaging processes, thereby reducing cell death in neuronal cultures exposed to oxidative stressors.

Potential Therapeutic Applications and Drug Development

The structural features of this compound and its derivatives make them interesting candidates for drug development in several therapeutic areas.

Neurodegenerative disorders like Alzheimer's disease are often multifactorial, involving complex pathological cascades. rsc.org One of the hallmarks of Alzheimer's is the deposition of amyloid-beta (Aβ) plaques and the presence of neurofibrillary tangles. researchgate.net A key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine; this approach aims to enhance cholinergic neurotransmission, which is impaired in Alzheimer's patients. google.com

Derivatives of benzene-1,4-diamine have been investigated for their potential in Alzheimer's therapy. For example, a hybrid of 6-chlorotacrine and N1,N1-dimethyl-N4-(pyridin-2-ylmethyl)benzene-1,4-diamine has demonstrated significant inhibition of cholinesterase, modulation of Aβ aggregation, and the ability to chelate metal ions, all of which are relevant to Alzheimer's pathology. heraldopenaccess.us Furthermore, this compound showed good potential for crossing the blood-brain barrier. heraldopenaccess.us The development of bifunctional ligands that can bind to metal-Aβ complexes is another area of interest, with some derivatives showing selective chelation of copper cations. researchgate.net The design of multi-target-directed ligands is a promising approach, with some phenyl-styryl-pyrimidine derivatives showing inhibitory activity against both AChE and monoamine oxidase (MAO), as well as inhibition of Aβ self-aggregation. rsc.org These findings underscore the potential for developing derivatives of this compound as multifunctional agents for the treatment of neurodegenerative diseases.

The exploration of aromatic diamines and their derivatives has also extended into the field of oncology. Some research has pointed to the cytotoxic effects of this compound on certain cancer cell lines. For example, in studies involving human breast cancer cells (MCF-7), the compound led to a dose-dependent increase in markers of apoptosis, a form of programmed cell death.

The broader family of related chemical structures has shown significant promise in anticancer research. For instance, derivatives of 1,2,4-Benzothiadiazine-1,1-dioxide have been synthesized and tested for their cytotoxic activity against a panel of sixty different cancer cell lines. researchgate.net Some of these compounds exhibited considerable antiproliferative effects, particularly against melanoma and breast cancer cell lines. researchgate.net Similarly, various 1,2,4-triazole (B32235) derivatives have been the subject of extensive research due to their wide range of biological activities, including anticancer properties. mdpi.comzsmu.edu.ua These compounds have been shown to induce apoptosis in cancer cells and some have demonstrated significant anticancer activity against various cell lines, including those of the central nervous system, renal, and ovarian cancers. mdpi.com The design of such derivatives often focuses on their ability to interact with specific molecular targets within cancer cells, highlighting a viable path for the development of novel anticancer agents based on the this compound scaffold.

Applications in Polymer and Material Science

Monomeric Role in Polymer Synthesis

As a diamine monomer, 4-Ethylbenzene-1,2-diamine is integral to the production of several classes of polymers. The reactivity of its amine groups allows it to connect with other monomers to build long-chain macromolecules with specific, desirable properties.

The industrial utility of this compound is evident in its role in synthesizing various resins and polymers. Aromatic diamines are a cornerstone in the production of high-performance polymers due to the thermal and mechanical robustness they confer. mitsuichemicals.com

Polybenzimidazoles (PBIs): The ortho-disposed amine groups of this compound are perfectly arranged for the synthesis of polybenzimidazoles. chegg.com This reaction typically involves condensation with a dicarboxylic acid or its derivatives. The resulting PBI polymers are known for their exceptional thermal and chemical stability, making them suitable for demanding applications in aerospace, protective apparel, and membrane separations. The synthesis involves the formation of a heterocyclic benzimidazole (B57391) ring system, which is integrated into the polymer backbone. researchgate.netsemanticscholar.org

Polyamides: This diamine can undergo polycondensation reactions with dicarboxylic acids or their acyl chloride derivatives to form aromatic polyamides. elsevierpure.comnih.govresearchgate.net These materials, a class of nylons, are valued for their high strength and thermal resistance. The properties of the resulting polyamide can be tailored based on the structure of the diacid co-monomer.

Polyimides: In reactions with aromatic tetracarboxylic dianhydrides, this compound can be used to synthesize polyimides. kpi.uakoreascience.kr This process typically occurs in two steps: the formation of a soluble poly(amic acid) precursor, followed by a cyclization step (imidization) to create the final, highly stable polyimide. vt.edu Polyimides are renowned for their use in the electronics industry as high-temperature insulators and flexible substrates. dakenchem.comtcichemicals.com

Epoxy Resins: Beyond its role in polymerization, this compound also functions as a curing agent for epoxy resins. mitsuichemicals.com The primary and secondary amine hydrogens react with the epoxide rings of the resin in a cross-linking reaction. threebond.co.jpuib.no This process converts the liquid resin into a hard, thermoset polymer with excellent mechanical properties and chemical resistance. Aromatic amines like this compound are often used when high heat resistance is required in the final cured product. threebond.co.jp

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1124-38-5 |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Appearance | Brown Solid |

| Key Structural Features | Benzene (B151609) ring with a 4-position ethyl group and 1,2-position amine groups |

Development of Functional Materials

The precise molecular structure of this compound enables its use in the bottom-up construction of sophisticated functional materials, where its geometry directly influences the material's ultimate properties and performance.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered, pre-designable structures. researchgate.net These materials are created through the self-assembly of organic monomeric building blocks linked by strong covalent bonds. mdpi.com Diamines are frequently employed as the linear or angular linkers in the synthesis of COFs. mdpi.com

This compound can serve as a monomeric building block in the construction of COFs, particularly through the formation of imine-linked frameworks. mdpi.com In a typical synthesis, it would be reacted with a poly-aldehyde monomer. The condensation reaction between the amine groups of the diamine and the aldehyde groups of the co-monomer forms stable imine bonds, creating a periodic and porous network. The specific C2v symmetry of the this compound molecule, along with the presence of the ethyl group, would dictate the topology, pore size, and surface functionality of the resulting COF, making it a tool for designing materials for specific applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net

Organic materials featuring delocalized π-electron systems are of great interest for applications in optoelectronics, particularly as nonlinear optical (NLO) materials. jhuapl.edu These materials can alter the properties of light, such as its frequency, and are foundational for technologies like lasers and optical switches. illinois.edu

Aromatic amines are a well-established class of compounds used to create molecules with significant NLO properties. researchgate.net The combination of an electron-rich π-conjugated benzene ring and electron-donating amine groups in this compound provides the necessary electronic structure for NLO activity. nih.gov While the compound itself is a precursor, it can be readily converted into more complex molecules, such as Schiff bases (by reaction with aldehydes), which are widely studied for their NLO response. researchgate.net The specific arrangement of the functional groups on the this compound scaffold allows for the systematic design of chromophores with potential for high second-order hyperpolarizabilities, a key metric for NLO performance.

Advanced Material Building Blocks for Specific Physical and Chemical Properties

The utility of this compound as an advanced building block stems directly from its distinct molecular features. The combination of a rigid aromatic core, flexible reactive amine sites, and a solubility-enhancing alkyl group allows for the rational design of materials with targeted properties.

The ortho-diamine arrangement is the key feature enabling the synthesis of thermally superior polybenzimidazoles. researchgate.net The aromatic ring itself provides a rigid and stable segment for incorporation into polymer backbones, contributing to high glass transition temperatures and mechanical strength in polyamides and polyimides. mitsuichemicals.com The ethyl group can modify the intermolecular interactions, affecting polymer chain packing and potentially improving the solubility of the resulting polymers in organic solvents, which is a significant advantage for material processing. koreascience.kr This controlled modification of physical properties makes this compound a valuable component in the toolkit of material scientists aiming to create the next generation of advanced polymers and functional materials.

Table 2: Summary of

| Application Area | Material Class | Role of this compound | Resulting Properties |

| Industrial Polymers | Polybenzimidazoles (PBIs) | Ortho-diamine monomer | Exceptional thermal and chemical stability researchgate.net |

| Aromatic Polyamides | Diamine monomer | High strength and thermal resistance researchgate.net | |

| Aromatic Polyimides | Diamine monomer | High-temperature insulation, chemical resistance tcichemicals.com | |

| Epoxy Resins | Curing Agent | Hard, durable thermoset with high heat resistance mitsuichemicals.comthreebond.co.jp | |

| Functional Materials | Covalent Organic Frameworks (COFs) | Monomeric Linker | Ordered, porous crystalline structures for catalysis or separation researchgate.netmdpi.com |

| Nonlinear Optical (NLO) Materials | Precursor for NLO chromophores | Materials for optoelectronic devices like optical switches jhuapl.eduillinois.edu |

Catalytic Applications of 4 Ethylbenzene 1,2 Diamine and Its Derivatives

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Diamine scaffolds are central to the design of many effective organocatalysts.

Bifunctional organocatalysts are designed to activate both the nucleophile and the electrophile simultaneously, often through non-covalent interactions. This dual activation strategy is highly effective in asymmetric reactions, such as the Michael addition. The design of these catalysts typically incorporates a chiral scaffold containing both a basic site (e.g., a tertiary amine) and a hydrogen-bond-donating moiety (e.g., thiourea (B124793), sulfonamide, or amide). nih.govresearchgate.net

In a common approach, a chiral 1,2-diamine, such as a derivative of cyclohexane-1,2-diamine or diphenylethylenediamine, serves as the structural backbone. mdpi.commdpi.com One of the amino groups is functionalized to create a tertiary amine, which acts as a Brønsted base to deprotonate the nucleophile (e.g., a 1,3-dicarbonyl compound), forming a more reactive enamine or enolate. nih.govmdpi.com The second amino group is used to attach a hydrogen-bond donor group. This group activates the electrophile (e.g., a β-nitrostyrene) by forming hydrogen bonds, lowering its LUMO energy and orienting it for a stereoselective attack by the nucleophile. nih.govmdpi.com

A practical synthesis strategy for such catalysts derived from a 1,2-benzenediamine framework involves a multi-step process. For instance, starting with a chiral diamine like (1R,2R)-cyclohexane-1,2-diamine, a four-step sequence can be employed:

Nucleophilic Aromatic Substitution: Reaction with a 2-fluoronitrobenzene derivative to introduce the nitro-aniline moiety.

Selective Alkylation: The primary amino group of the cyclohexane-diamine scaffold is selectively alkylated to form a tertiary amine.

Nitro Group Reduction: The aromatic nitro group is reduced to a primary amine, yielding a 1,2-benzenediamine structure.

Final Derivatization: The newly formed primary aromatic amine is functionalized to install the H-bond donor group, such as an amide or sulfonamide. mdpi.com

These catalysts have been tested in reactions like the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com While conversions can be high, the enantioselectivity is highly dependent on the specific structure of the catalyst, including the nature of the H-bond donor and the substituents on the chiral backbone. mdpi.comnih.gov The use of a 1,2-benzenediamine scaffold, as would be derived from 4-ethylbenzene-1,2-diamine, has shown potential, though optimization is often required to achieve high stereocontrol. mdpi.com

Table 1: Performance of a Cyclohexane-1,2-diamine-derived Benzenediamine Organocatalyst in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene mdpi.com The following table presents data for an analogous catalyst system to illustrate typical performance.

Ligands in Metal-Catalyzed Transformations

The two adjacent nitrogen donor atoms of this compound make it an excellent building block for synthesizing ligands, particularly Schiff bases, for transition metal catalysis.

The selective oxidation of ethylbenzene (B125841) to acetophenone (B1666503) is a significant industrial reaction, providing a key intermediate for pharmaceuticals and perfumes. acs.org Cobalt complexes are highly effective catalysts for this transformation, often utilizing molecular oxygen or peroxides like tert-butyl hydroperoxide (TBHP) as the oxidant. acs.orgresearchmap.jpresearchgate.net

Schiff base complexes of cobalt(II) are particularly noteworthy catalysts. researchmap.jpresearchgate.net this compound can be readily condensed with aldehydes (e.g., salicylaldehyde) to form N,N'-disubstituted Schiff base ligands. researchmap.jp These ligands coordinate with Co(II) ions to form stable complexes that can activate oxidants for the selective oxidation of C-H bonds. acs.orgresearchgate.net The catalytic cycle is believed to involve different oxidation states of cobalt. avinuty.ac.in The redox activity of cobalt facilitates the generation of radical species from the oxidant, which then abstract a hydrogen atom from the benzylic position of ethylbenzene, leading to the formation of acetophenone with high selectivity. researchgate.net

Recent research has focused on developing highly efficient cobalt catalysts that operate under mild, environmentally friendly conditions. For example, a cobalt(II)-decorated covalent organic framework (FZU-66-Co) demonstrated exceptional performance in the oxidation of ethylbenzene in an aqueous solution at room temperature, achieving nearly 100% conversion and 99% selectivity to acetophenone. acs.org Similarly, heterogeneous cobalt(II) Schiff base catalysts have shown high activity and selectivity, even under solvent-free conditions. researchgate.net

Table 2: Performance of Various Cobalt Catalysts in the Oxidation of Ethylbenzene to Acetophenone

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging and costly. nih.gov Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers a solution to this problem. unizin.org Immobilizing catalytically active metal complexes onto solid supports is a key strategy for creating robust, recyclable heterogeneous catalysts. nih.govmdpi-res.com

Schiff base complexes derived from diamines like this compound can be effectively heterogenized. researchgate.netnih.gov The process involves covalently anchoring the Schiff base ligand or the pre-formed metal complex onto an inorganic or organic support. Common inorganic supports include mesoporous materials like MCM-41 and silica (B1680970), which offer high surface area and structural stability. nih.gov The immobilization is typically achieved by first functionalizing the support with linker molecules, such as (3-aminopropyl)trimethoxysilane (APTMS), which can then form a covalent bond with the ligand. researchgate.netnih.gov

These immobilized catalysts offer several advantages:

Easy Separation: The solid catalyst can be easily removed from the liquid reaction medium by simple filtration. acs.org

Reduced Leaching: Covalent bonding minimizes the leaching of the active metal complex into the product stream, preventing contamination and loss of the catalyst. researchgate.netnih.gov

This approach has been successfully applied to Co(II) Schiff base complexes for ethylbenzene oxidation, demonstrating that the heterogenized catalysts maintain high performance while gaining the practical benefits of easy handling and reuse. researchgate.net

Phase Transfer Catalysis (General principles and relevance for diamine systems)

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). fzgxjckxxb.comijstr.orgwikipedia.org The core principle relies on a phase-transfer agent, or catalyst, which transports one of the reactants (typically an anion) across the phase boundary into the other phase where the reaction can occur. ijstr.orgdalalinstitute.com This method avoids the need for expensive, anhydrous, or polar aprotic solvents that can dissolve both reactants. dalalinstitute.comptfarm.pl

The most common phase-transfer catalysts are quaternary ammonium (B1175870) or phosphonium (B103445) salts. wikipedia.orgwiley-vch.de The mechanism involves the catalyst cation (Q⁺) in the aqueous phase exchanging its anion for the reactant anion (Y⁻) to form a lipophilic ion pair (Q⁺Y⁻). ijstr.orgwiley-vch.de This ion pair is soluble in the organic phase and diffuses across the interface. In the organic phase, the reactant anion is weakly solvated and thus highly reactive towards the organic substrate (RX), leading to the formation of the product (RY). The catalyst then returns to the aqueous phase to repeat the cycle. ijstr.org

Diamine systems, including those based on this compound, are highly relevant to PTC in several ways:

Catalyst Precursors: The amino groups of a diamine can be exhaustively alkylated (quaternized) to produce dicationic quaternary ammonium salts. These dications can function as phase-transfer catalysts, potentially offering different solubility and activity profiles compared to standard monocations.

Bifunctional Catalysis: Chiral diamines are key components in the synthesis of bifunctional phase-transfer catalysts. beilstein-journals.org In these systems, a quaternary ammonium salt moiety provides the phase-transfer capability, while another part of the molecule, often derived from the second amine group (e.g., as a thiourea or squaramide), provides a site for hydrogen bonding. This allows for the simultaneous transport and stereocontrolled activation of the reactants, making it a powerful tool for asymmetric synthesis. beilstein-journals.org

Green Chemistry: PTC is considered a green chemistry technology because it often allows for the use of water as a solvent, reduces the need for volatile organic solvents, and can be performed under mild conditions with simple workup procedures, minimizing waste. fzgxjckxxb.comwikipedia.orgwisdomlib.org

Table of Compounds Mentioned

Electrochemical Properties and Advanced Sensor Applications

Electrochemical Behavior and Redox Characteristics

The electrochemical behavior of aromatic diamines like 4-Ethylbenzene-1,2-diamine is primarily governed by the oxidation of the amino groups. The presence of these electron-donating groups on the aromatic ring facilitates oxidation reactions. The electrochemical oxidation of diamine derivatives has been investigated using techniques such as cyclic voltammetry (CV) and controlled-potential coulometry. researchgate.netrsc.org

Studies on similar diamine derivatives reveal that the electrochemical oxidation often proceeds in a stepwise manner. For example, the oxidation of N,N'-diphenyl-l,4-phenylenediamine involves two successive one-electron transfers. The first step generates a stable radical cation, which is then further oxidized in a second step to a diimine species. researchgate.net The redox potential of these compounds is influenced by the substituents on the benzene (B151609) ring and the pH of the medium. researchgate.netresearchgate.net In the case of this compound, the ethyl group, being an electron-donating group, would affect the electron density of the ring and thus its oxidation potential. The general oxidation reaction for a diamine derivative can lead to the formation of corresponding quinones or other oxidized products.

The electrochemical characteristics of diamine derivatives are summarized in the table below.

| Property | Description | Relevant Techniques |

| Oxidation Mechanism | Typically involves stepwise electron transfer, often forming radical cations and diimine species. The process is influenced by pH. researchgate.net | Cyclic Voltammetry (CV) researchgate.net |

| Redox Potential | Dependent on the specific molecular structure, including the nature and position of substituents on the aromatic ring. researchgate.net | Controlled-Potential Coulometry researchgate.net |

| Reaction Products | Oxidation can lead to the formation of quinones or involve participation in subsequent chemical reactions like Michael addition. researchgate.net | Spectroelectrochemistry |

Development of Electrochemical Sensors

The electrochemical properties of diamine derivatives are harnessed in the creation of advanced sensors. By modifying electrode surfaces with these compounds, often in conjunction with nanomaterials, sensors with enhanced performance can be fabricated.

The development of highly sensitive electrochemical sensors often involves the use of nanocomposites to modify standard electrodes, such as glassy carbon electrodes (GCE). nih.gov A particularly effective combination is nickel oxide (NiO) and carbon nanotubes (CNTs). jecst.orgfrontiersin.org

Role of Nanocomposites:

Carbon Nanotubes (CNTs): CNTs are utilized for their large surface area, high electrical conductivity, and mechanical strength, which facilitate faster electron transfer for analyte oxidation. frontiersin.orgresearchgate.net

Nickel Oxide (NiO): NiO nanoparticles provide abundant redox-active sites and exhibit significant electrocatalytic activity. nih.govjecst.org

Incorporation of Diamine Derivatives: A diamine derivative such as this compound can be incorporated into the sensor assembly to further improve selectivity and sensitivity. This can be achieved through several methods:

Electropolymerization: The diamine can be electropolymerized to form a thin, stable film on the electrode surface. abechem.com This polymer film can increase the active surface area and provides functional groups for interaction with analytes. squ.edu.om

Linker Molecule: The diamine can act as a bridge to immobilize other molecules or nanoparticles onto the electrode surface. The amino groups are reactive and can form covalent bonds with other materials.

The fabrication process generally involves cleaning the base electrode, applying the NiO/CNT nanocomposite, and then modifying the surface with the diamine derivative. researchgate.netmdpi.com

Electrochemical sensors modified with nanocomposites and diamine derivatives can be used for the sensitive detection and quantification of a wide range of analytes. The principle of detection relies on the electrocatalytic oxidation or reduction of the target analyte at the modified electrode surface. This generates an electrical signal (current) that is proportional to the concentration of the analyte. mdpi.com

Sensors based on NiO/CNT nanocomposites have demonstrated excellent performance in detecting various organic and biological molecules, including pharmaceuticals and phenolic compounds. jecst.orgresearchgate.net The modification with a diamine derivative can enhance selectivity by providing specific binding sites for the target analyte through interactions like hydrogen bonding. bohrium.com For example, the amino groups of this compound could interact with analytes containing hydroxyl or carboxyl groups.

The table below summarizes the performance of various electrochemical sensors based on NiO/CNT and other nanocomposites for the detection of different analytes.

| Electrode Modification | Analyte | Linear Range (μM) | Limit of Detection (LOD) (μM) | Source |

| NiO/CNT/GCE | Alfuzosin | 0.5–200 | 0.0696 | jecst.org |

| MWCNT/HG-NiO-ND/PGE | Fentanyl | 0.01–800 | Not Specified | frontiersin.org |

| NiO/MWCNT/GCE | Bisphenol A, Hydroquinone, Catechol | Not Specified | 0.028, 0.027, 0.059 | researchgate.net |

| ZnWO₄/CB/GCE | Ciprofloxacin | 0.02–120 | 0.02 | mdpi.com |

| Fe₃O₄ NPs/MWCNTs/CPE | Enrofloxacin | 0.3–100 | 0.09 | researchgate.net |